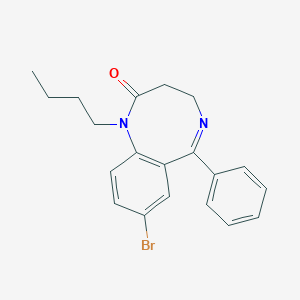
1,5-Benzodiazocin-2(1H)-one, 8-bromo-1-butyl-3,4-dihydro-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Benzodiazocin-2(1H)-one, 8-bromo-1-butyl-3,4-dihydro-6-phenyl- is a synthetic organic compound belonging to the benzodiazocin family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in this compound makes it a versatile molecule for chemical modifications and reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Benzodiazocin-2(1H)-one, 8-bromo-1-butyl-3,4-dihydro-6-phenyl- typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives, which undergo a series of reactions such as bromination, alkylation, and cyclization to form the desired benzodiazocin structure. Common reagents used in these reactions include bromine, alkyl halides, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Benzodiazocin-2(1H)-one, 8-bromo-1-butyl-3,4-dihydro-6-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted benzodiazocin derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,5-Benzodiazocin-2(1H)-one, 8-bromo-1-butyl-3,4-dihydro-6-phenyl- involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Benzodiazocin-2(1H)-one, 8-chloro-1-butyl-3,4-dihydro-6-phenyl-
- 1,5-Benzodiazocin-2(1H)-one, 8-methyl-1-butyl-3,4-dihydro-6-phenyl-
- 1,5-Benzodiazocin-2(1H)-one, 8-ethyl-1-butyl-3,4-dihydro-6-phenyl-
Uniqueness
The uniqueness of 1,5-Benzodiazocin-2(1H)-one, 8-bromo-1-butyl-3,4-dihydro-6-phenyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the butyl group can affect the compound’s interactions with molecular targets and its overall pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
63594-50-3 |
|---|---|
Molekularformel |
C20H21BrN2O |
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
8-bromo-1-butyl-6-phenyl-3,4-dihydro-1,5-benzodiazocin-2-one |
InChI |
InChI=1S/C20H21BrN2O/c1-2-3-13-23-18-10-9-16(21)14-17(18)20(22-12-11-19(23)24)15-7-5-4-6-8-15/h4-10,14H,2-3,11-13H2,1H3 |
InChI-Schlüssel |
UTTGRPXWQRJCJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)CCN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















